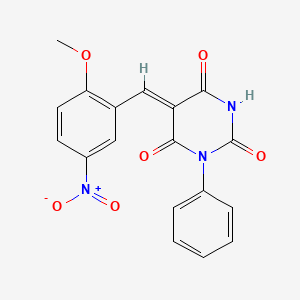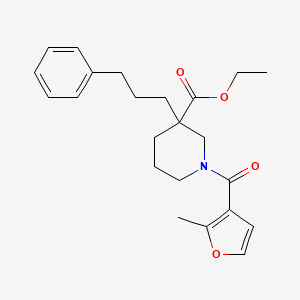
1-(4-chlorobenzoyl)-N-phenylprolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-N-phenylprolinamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP belongs to the class of proline-derived compounds and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
CPP exerts its biological effects by modulating the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. CPP has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. CPP has been found to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
CPP has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. CPP has also been found to possess anti-inflammatory and analgesic properties. It has been shown to reduce the production of inflammatory mediators and alleviate pain. CPP has been found to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has various advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its biological activities. However, CPP has some limitations as well. It is toxic at high concentrations and can cause cell death. It is also not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CPP. One of the significant areas of research is the development of proline-derived compounds with potent biological activities. CPP can be used as a starting material for the synthesis of various proline-derived compounds. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of CPP. The interaction of CPP with various enzymes and receptors needs to be studied in detail to understand its mechanism of action. Finally, the potential applications of CPP in the treatment of various diseases need to be explored further.
Synthesemethoden
CPP can be synthesized through the reaction of 4-chlorobenzoyl chloride with N-phenylprolinol in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of CPP is in the field of medicinal chemistry. CPP has been found to possess antitumor activity and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and analgesic properties. CPP has been used in the synthesis of various proline-derived compounds, which have been found to possess potent biological activities.
Eigenschaften
IUPAC Name |
1-(4-chlorobenzoyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-10-8-13(9-11-14)18(23)21-12-4-7-16(21)17(22)20-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFBRHUYTZXRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6016237.png)
![5-{1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6016241.png)
![N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-1H-indazole-3-carboxamide](/img/structure/B6016250.png)
![3-chloro-N-[(2,2,4-trimethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B6016255.png)

![6-(1-{[2-(2-furyl)pyrimidin-5-yl]methyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6016278.png)
![N-benzyl-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6016291.png)
![3-(1-adamantyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6016297.png)
![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6016304.png)
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B6016308.png)

![methyl 5-methyl-2-({[(1-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6016339.png)
![2-[4-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B6016344.png)
![N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6016346.png)